Pdr5p Inhibition Potency: Unsubstituted vs. Substituted Core
In a direct spectrofluorometric assay measuring inhibition of Pdr5p-mediated rhodamine 6G transport in Saccharomyces cerevisiae MKPDR5h plasma membranes, 4-(10H-phenothiazin-10-yl)butan-1-amine (unsubstituted core) exhibited an IC50 of 3,100 nM [1]. Under identical assay conditions, the 2-chloro-substituted analog displayed an IC50 of 700 nM (4.4-fold more potent), and the 2-trifluoromethyl analog gave an IC50 of 1,300 nM (2.4-fold more potent) [1][2]. The unsubstituted variant thus occupies a defined intermediate position in the potency rank order, providing a cleaner pharmacological baseline by eliminating the confounding electronic and steric effects of ring substituents.
| Evidence Dimension | IC50 for inhibition of Pdr5p-mediated rhodamine 6G efflux |
|---|---|
| Target Compound Data | IC50 = 3,100 nM (3.10 × 10³ nM) |
| Comparator Or Baseline | 4-(2-chloro-10H-phenothiazin-10-yl)butan-1-amine: IC50 = 700 nM; 4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)butan-1-amine: IC50 = 1,300 nM |
| Quantified Difference | 2-Cl analog: 4.4× more potent; 2-CF₃ analog: 2.4× more potent relative to target compound |
| Conditions | Inhibition of Pdr5p-mediated rhodamine 6G transport in S. cerevisiae MKPDR5h isolated plasma membranes, spectrofluorometric detection (Kolaczkowski et al., 2009; data curated in BindingDB/ChEMBL) |
Why This Matters
For researchers requiring a phenothiazine-based Pdr5p inhibitor free of ring-substituent electronic effects, this compound serves as the appropriate unsubstituted-core reference standard; ring-substituted analogs introduce additional potency but also alter selectivity and off-target potential in ways not captured by IC50 alone.
- [1] BindingDB. BDBM50339133: 4-(10H-phenothiazin-10-yl)butan-1-amine, IC50 = 3.10E+3 nM against Pdr5p. Data curated from ChEMBL (CHEMBL1688550). https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50339130 (2-Cl analog, IC50 = 700 nM) and BDBM50339131 (2-CF₃ analog, IC50 = 1.30E+3 nM). Data from identical Pdr5p rhodamine 6G transport assay. https://www.bindingdb.org/ View Source
